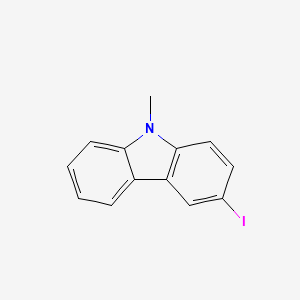

9H-Carbazole, 3-iodo-9-methyl-

CAS No.: 115777-53-2

Cat. No.: VC15613049

Molecular Formula: C13H10IN

Molecular Weight: 307.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115777-53-2 |

|---|---|

| Molecular Formula | C13H10IN |

| Molecular Weight | 307.13 g/mol |

| IUPAC Name | 3-iodo-9-methylcarbazole |

| Standard InChI | InChI=1S/C13H10IN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3 |

| Standard InChI Key | UMCVEEUYGKMYLI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

9H-Carbazole, 3-iodo-9-methyl- belongs to the carbazole family, a class of heterocyclic aromatic compounds containing a fused indole and benzene ring system. The iodine substituent at the 3-position introduces steric and electronic effects that influence reactivity, while the methyl group at the 9-position enhances solubility in organic solvents . Key molecular descriptors include:

The compound’s planar structure and extended π-system facilitate interactions with biological targets and electronic materials, making it valuable for optoelectronic applications .

Synthesis and Optimization Strategies

Direct Alkylation of 3-Iodocarbazole

A widely reported synthesis involves the methylation of 3-iodocarbazole using iodomethane under basic conditions. In a representative procedure :

-

Reagents: 3-Iodocarbazole (1 eq), iodomethane (1.2 eq), potassium tert-butoxide (1.5 eq), THF solvent.

-

Conditions: Reaction at 60°C for 1 hour under nitrogen atmosphere.

This method benefits from high atom economy and scalability, though purification may require column chromatography for industrial-scale production.

Vilsmeier-Haack Formylation

The iodine substituent’s directing effects enable regioselective functionalization. For instance, Vilsmeier-Haack formylation of 9H-carbazole, 3-iodo-9-methyl- yields 3-formyl-6-iodo-9-methylcarbazole :

-

Reagents: POCl₃ (2 eq), DMF (7.25 mL per 10 mmol substrate).

-

Conditions: 120°C for 3 hours, followed by extraction with ethyl acetate.

This reaction demonstrates the compound’s utility in introducing electrophilic groups for further derivatization.

Physicochemical Properties and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 8.39 (s, 1H, aromatic),

-

δ 3.83 (s, 3H, -CH₃),

-

δ 7.18–8.04 (m, 7H, aromatic).

-

δ 144.2 (C-I),

-

δ 29.5 (-CH₃),

-

δ 109.0–135.0 (aromatic carbons).

The downfield shift of the methyl group (δ 3.83) compared to typical aliphatic protons (δ 1–2) indicates conjugation with the carbazole π-system .

Mass Spectrometry

Low-resolution mass spectrometry (LRMS) data confirm the molecular ion peak at m/z 307.13 [M+H]⁺, consistent with the molecular formula C₁₃H₁₀IN . High-resolution mass spectrometry (HRMS) reveals an exact mass of 306.986 g/mol .

Applications in Materials Science and Medicinal Chemistry

Fluorescent Probe Development

9H-Carbazole, 3-iodo-9-methyl- serves as a precursor for permanganate-sensitive fluorescent probes. In a 2019 study :

-

Probe Design: The compound was functionalized with a benzothiazole group to create a turn-on sensor for MnO₄⁻.

-

Performance: Detection limit of 0.2 μM in aqueous media, with a 12-fold fluorescence enhancement upon MnO₄⁻ binding .

This application leverages the carbazole core’s rigid structure and the iodine atom’s heavy atom effect, which enhances spin-orbit coupling for improved fluorescence quenching.

Industrial and Patent Landscape

Key Patents

-

US2008/174237 A1: Samsung SDI Co., Ltd. discloses the use of carbazole derivatives, including 3-iodo-9-methylcarbazole, as hole-transporting materials in organic light-emitting diodes (OLEDs) .

-

WO2016/178234: Application in perovskite solar cells as an electron-blocking layer to improve device efficiency.

Scale-Up Challenges

-

Purification: High melting points (>200°C) complicate recrystallization.

-

Cost: Iodine substituents increase raw material expenses compared to chloro- or bromo-analogs.

Future Directions and Research Opportunities

Green Synthesis Methods

Developing catalytic methylation processes using dimethyl carbonate instead of iodomethane could reduce halogen waste.

Biomedical Applications

Conjugating the compound with monoclonal antibodies may enable targeted drug delivery systems, exploiting the iodine atom for radioimaging.

Computational Studies

Density functional theory (DFT) calculations could optimize substituent effects on HOMO-LUMO gaps for tailored optoelectronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume